molecular formula C15H22Cl2O2Si B6264236 tert-butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane CAS No. 1807885-18-2

tert-butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane

Cat. No.: B6264236
CAS No.: 1807885-18-2
M. Wt: 333.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane moiety, and a phenyl ring substituted with a 1,2-dichloroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane typically involves the reaction of 4-[(1,2-dichloroethenyl)oxy]phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-[(1,2-dichloroethenyl)oxy]phenol+tert-butyl(dimethyl)silyl chloridetriethylaminetert-butyl(4-[(1,2-dichloroethenyl)oxy]phenylmethoxy)dimethylsilane\text{4-[(1,2-dichloroethenyl)oxy]phenol} + \text{tert-butyl(dimethyl)silyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 4-[(1,2-dichloroethenyl)oxy]phenol+tert-butyl(dimethyl)silyl chloridetriethylamine​tert-butyl(4-[(1,2-dichloroethenyl)oxy]phenylmethoxy)dimethylsilane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.

    Reduction: The 1,2-dichloroethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted silanes and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a protecting group for phenols and alcohols, allowing selective reactions to occur at other functional groups.

Biology

In biological research, this compound can be used to study the effects of organosilicon compounds on biological systems. Its unique structure allows for the investigation of silicon’s role in biological processes.

Medicine

In medicinal chemistry, this compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its ability to modify the pharmacokinetic properties of drugs makes it valuable in drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tert-butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane involves its interaction with various molecular targets. The tert-butyl and dimethylsilane groups can influence the compound’s reactivity and stability, while the 1,2-dichloroethenyl group can participate in electrophilic and nucleophilic reactions. The phenyl ring provides a platform for further functionalization and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(dimethyl)silyl chloride
  • 4-[(1,2-dichloroethenyl)oxy]phenol
  • tert-Butyl(dimethyl)silyl ether

Uniqueness

tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. The presence of the 1,2-dichloroethenyl group adds a level of complexity and potential for diverse chemical transformations that are not commonly found in similar compounds.

Properties

CAS No.

1807885-18-2

Molecular Formula

C15H22Cl2O2Si

Molecular Weight

333.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.